1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its dual pyrazole rings, each substituted with different alkyl groups, making it a unique entity in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves multiple steps, typically starting with the preparation of the individual pyrazole rings. The synthetic route may include:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.
Formation of 1-propyl-1H-pyrazole: This involves the reaction of hydrazine with propionylacetone.
Coupling Reaction: The two pyrazole rings are then coupled using a suitable linker, such as formaldehyde, under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole rings can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine include:
1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid: Used in various chemical syntheses.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another energetic material with high thermal stability.
The uniqueness of this compound lies in its dual pyrazole structure and the specific substitutions on the rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-6-18-7-5-12(16-18)9-14-10-13-8-11(2)15-17(13)3;/h5,7-8,14H,4,6,9-10H2,1-3H3;1H |
InChI Key |
KVCLUYUVEQNJBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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